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Compound of Interest

Compound Name: 2-Methylheptane

Cat. No.: B165363

This guide provides a comprehensive overview of the spectroscopic data for 2-Methylheptane
(CsHa1s), a branched alkane. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists,
and professionals in drug development and chemical analysis.

Molecular Structure

2-Methylheptane is a saturated hydrocarbon with the following structure:

The IUPAC name for this compound is 2-methylheptane.[1] Its molecular formula is CsHus,
and it has a molecular weight of approximately 114.23 g/mol .[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
organic molecules. For 2-Methylheptane, both *H and 3C NMR provide critical structural
information.

Proton NMR (*H NMR) provides information about the different types of hydrogen atoms in a
molecule and their connectivity. Protons in alkanes typically resonate in the highly shielded
upfield region of the spectrum (approximately 0.7-1.5 ppm).[4]

Experimental Protocol: A typical *H NMR spectrum is acquired by dissolving a small amount of
the sample in a deuterated solvent, such as deuteriochloroform (CDCIs), which is NMR-
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inactive.[5] Tetramethylsilane (TMS) is usually added as an internal standard and defines the O
ppm chemical shift.[6] The spectrum is recorded on an NMR spectrometer, for instance, at a
frequency of 90 MHz or 400 MHz.[1][5] The resulting spectrum shows signals whose chemical
shifts, integration, and splitting patterns are analyzed to elucidate the structure.

Data Summary: The *H NMR spectrum of 2-Methylheptane shows several distinct signals
corresponding to the non-equivalent protons in the molecule.

Chemical Shift (0,

Proton Assignment Multiplicity Integration
ppm)

-CHs (C1) ~0.87 Triplet 3H

-CHs (on C2) ~0.89 Doublet 6H

-CH2- (C3-C6) ~1.24 Multiplet 8H

-CH- (C2) ~1.45 Multiplet 1H

Note: Data is compiled from publicly available spectral databases.[1] Precise chemical shifts
and multiplicities can vary slightly based on solvent and spectrometer frequency.

Carbon-13 NMR (3C NMR) provides information about the different carbon environments in a
molecule. Due to the symmetry of 2-Methylheptane, some carbon atoms are chemically
equivalent, leading to fewer signals than the total number of carbons.[7]

Experimental Protocol: The sample preparation for 13C NMR is similar to that for *H NMR, using
a deuterated solvent like CDClIs.[8] Spectra are typically acquired on a spectrometer operating
at a frequency such as 25.16 MHz or 100 MHz.[1][5] Standard 3C NMR spectra are proton-
decoupled, meaning each unique carbon atom appears as a single sharp peak.[9]

Data Summary: The 133C NMR spectrum of 2-Methylheptane is expected to show 6 distinct
signals for its 8 carbon atoms, as the two methyl groups attached to C2 are equivalent.
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Carbon Assignment Chemical Shift (3, ppm)
C1 14.15
C7, C8 (Methyls on C2) 22.70
C6 22.84
C4 27.23
Cc2 28.09
C5 32.30
C3 39.17

Note: Data sourced from the PubChem database.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.[10]

Experimental Protocol: For a liquid sample like 2-Methylheptane, an IR spectrum can be
obtained neat (without a solvent) by placing a thin film of the liquid between two salt plates
(e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1][11] The
instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, passes an IR beam
through the sample and records the frequencies at which absorption occurs.[10]

Data Summary: As an alkane, the IR spectrum of 2-Methylheptane is characterized by
absorptions corresponding to C-H stretching and bending vibrations.[12]

Vibrational Mode Frequency Range (cm™?) Intensity
C-H Stretch (sp3? C-H) 2850 - 3000 Strong
-CH:z- Bend (Scissoring) ~1465 Medium

-CHs Bend (Asymmetrical & )
) ~1450 and ~1375 Medium
Symmetrical)
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Note: These are characteristic ranges for alkanes. The spectrum lacks signals for other
functional groups like C=0, O-H, or C=C.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules and their fragments. It provides information about the molecular weight and
the fragmentation pattern of a compound.[14]

Experimental Protocol: In Electron lonization (El) Mass Spectrometry, the sample is first
vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[15] This
process knocks an electron off the molecule to form a molecular ion (M*e). The excess energy
causes the molecular ion to fragment into smaller, charged ions and neutral radicals. These
ions are then separated by their m/z ratio and detected.[14][15]

Data Summary: The mass spectrum of 2-Methylheptane shows a molecular ion peak (M*e) at
m/z = 114, corresponding to its molecular weight.[1][16] The fragmentation pattern is
characteristic of branched alkanes, with cleavage often occurring at the branch point.[17][18]

m/z Value Relative Intensity (%) Possible Fragment lon
114 Low [CsHa1s]*s (Molecular lon)

[M - CHs]* (Loss of a methyl
99 Moderate

group)

M - CsH7]* (Loss of a propyl
71 Moderate [ HA( propy

group)

[CaHo]* (tert-Butyl cation or
57 100 (Base Peak)

other Ca fragments)

CsH7]* (Isopropyl or propyl
43 High [.](ppy propy

cation)
41 Moderate [CsHs]* (Allyl cation)
29 Moderate [C2Hs]* (Ethyl cation)
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Note: Data compiled from NIST and PubChem databases.[1][3] The base peak at m/z =57 is a
common feature in the mass spectra of branched alkanes.[19]

Spectroscopic Workflow Visualization

The following diagram illustrates the logical relationship between the analytical techniques and
the structural information they provide for 2-Methylheptane.
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Caption: Workflow of spectroscopic techniques for 2-Methylheptane analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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